Potassium 1-naphthaleneacetate
Overview
Description
Potassium 1-Naphthaleneacetate is a synthetic compound widely used in various scientific and industrial applications. It is a potassium salt of 1-naphthaleneacetic acid, known for its role as a plant growth regulator. The compound is characterized by its white to almost white powder or crystalline appearance and is soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 1-Naphthaleneacetate typically involves the reaction of 1-naphthaleneacetic acid with potassium hydroxide. The process can be summarized as follows:
- Dissolve 1-naphthaleneacetic acid in a suitable solvent such as ethanol.
- Add an equimolar amount of potassium hydroxide to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Evaporate the solvent to obtain the solid product.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
- Large-scale mixing of 1-naphthaleneacetic acid and potassium hydroxide in industrial reactors.
- Continuous stirring and monitoring of reaction parameters.
- Filtration and drying of the final product to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Potassium 1-Naphthaleneacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,2-dicarboxylic acid.
Reduction: Reduction reactions can convert it back to 1-naphthaleneacetic acid.
Substitution: It can participate in substitution reactions where the potassium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reactions with other metal salts can lead to the formation of different naphthaleneacetate salts.
Major Products:
Oxidation: Naphthalene-1,2-dicarboxylic acid.
Reduction: 1-Naphthaleneacetic acid.
Substitution: Various metal naphthaleneacetate salts
Scientific Research Applications
Potassium 1-Naphthaleneacetate is extensively used in scientific research due to its versatile properties:
Chemistry: It serves as a reagent in organic synthesis and catalysis.
Biology: The compound is used as a plant growth regulator, promoting root formation and growth in various plant species.
Medicine: Research explores its potential in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of agrochemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of Potassium 1-Naphthaleneacetate involves its role as a synthetic auxin, a class of plant hormones. It binds to specific receptors in plant cells, triggering a cascade of molecular events that promote cell elongation, division, and differentiation. The compound influences various pathways, including the regulation of gene expression and modulation of ion transport .
Comparison with Similar Compounds
1-Naphthaleneacetic Acid: The parent compound, used similarly as a plant growth regulator.
Indole-3-acetic Acid: Another synthetic auxin with similar applications but different structural properties.
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with auxin-like activity.
Uniqueness: Potassium 1-Naphthaleneacetate is unique due to its high solubility in water and stability, making it more suitable for certain applications compared to its analogs. Its potassium salt form enhances its effectiveness as a plant growth regulator .
Properties
CAS No. |
15165-79-4 |
---|---|
Molecular Formula |
C12H10KO2 |
Molecular Weight |
225.30 g/mol |
IUPAC Name |
potassium;2-naphthalen-1-ylacetate |
InChI |
InChI=1S/C12H10O2.K/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7H,8H2,(H,13,14); |
InChI Key |
ADHKNBCKUUVGIL-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)[O-].[K+] |
SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)[O-].[K+] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)O.[K] |
Appearance |
Solid powder |
15165-79-4 | |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
86-87-3 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-naphthaleneacetic acid 1-naphthaleneacetic acid, ammonium salt 1-naphthaleneacetic acid, potassium salt 1-naphthaleneacetic acid, sodium salt 1-naphthylacetic acid 2-(1-naphthyl)acetic acid 2-(alpha-naphthyl)ethanoic acid 2-(naphthalen-1-yl)acetic acid alpha-naphthaleneacetic acid Galle-Donau potassium 1-naphthaleneacetate sodium 1-naphthaleneacetate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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